7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
Brand Name: Vulcanchem
CAS No.: 15220-29-8
VCID: VC21048607
InChI: InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3
SMILES: COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-

CAS No.: 15220-29-8

Cat. No.: VC21048607

Molecular Formula: C19H12N2O2

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- - 15220-29-8

Specification

CAS No. 15220-29-8
Molecular Formula C19H12N2O2
Molecular Weight 300.3 g/mol
IUPAC Name 7-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Standard InChI InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3
Standard InChI Key YJWLUPCULVIOEI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5
Canonical SMILES COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator